molecular formula C12H9N5O B12457840 3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime

3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime

Cat. No.: B12457840
M. Wt: 239.23 g/mol
InChI Key: PKXVSIDTWMRQNT-UHFFFAOYSA-N
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Description

3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings with a pyridine substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic or basic conditions. The oxime functionality is introduced by reacting the resulting aldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing reaction times and costs .

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime is unique due to its specific structural features, such as the fused pyrazole-pyrimidine ring system with a pyridine substituent and an oxime functional group. These features contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

IUPAC Name

N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine

InChI

InChI=1S/C12H9N5O/c18-16-5-9-4-14-12-11(7-15-17(12)8-9)10-2-1-3-13-6-10/h1-8,18H

InChI Key

PKXVSIDTWMRQNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)C=NO

Origin of Product

United States

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